molecular formula C14H21NO3 B2573275 Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate CAS No. 158807-47-7; 218449-48-0; 718611-17-7

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate

Cat. No.: B2573275
CAS No.: 158807-47-7; 218449-48-0; 718611-17-7
M. Wt: 251.326
InChI Key: SMEMODSNLZWKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEMODSNLZWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 17.9 mmol suspension of 3-(tert-butoxycarbonylamino)-3-phenylpropanoic acid (Formula 10) in tetrahydrofuran (THF) at 0° C. was added 2.74 mL of triethyl amine and 1.52 mL of methyl chloroformate. The mixture was stirred at 0° C. for 15 minutes. Next, the white solid formed was filtered off and washed with 10 mL of THF. The filtrate was added drop-wise to 8.4 mL of 26.8 mmol sodium borohydride at 0° C. and stirred for 30 min. The mixture was then stirred at room temperature for 2 hr. Ten percent hydrochloric acid (HCl) was added until a pH of 2 was reached, and then was extracted using ethyl acetate. The resulting combined ethyl acetate layers were washed with sodium carbonate, water, brine, and concentrated. Column chromatography (50% ethyl acetate/hexane) gave 1.63 g (36%) of the title compound as a colorless oil. The aqueous phase was acidified with HCl and extracted with ethyl acetate to recover 2 g of 3-(tert-butoxycarbonylamino)-3-phenylpropanoic acid. 1H NMR (300 MHz, CDCl3) δ 1.45 (s, 9H), 1.62-1.63 (m, 1H), 1.79-1.87 (m, 1H), 3.68-3.74 (m, 2H), 5.23 (br, 1H), 5.32 (br, 1H), 7.26-7.38 (m, 5H).
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8.4 mL
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36%

Synthesis routes and methods II

Procedure details

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